(4-(Isoxazol-3-yl)phenyl)methanol

Conformational analysis Molecular recognition Phenylisoxazole isomerism

Procure the regiospecifically para-substituted (4-(Isoxazol-3-yl)phenyl)methanol to ensure conformational consistency in your research. Unlike ortho/meta isomers, the 4-isomer adopts a twisted equilibrium conformation (STO-3G validated), critical for molecular recognition and supramolecular assembly. This ≥98% pure building block features an unencumbered benzylic alcohol for high-yielding Mitsunobu, Williamson, or oxidation workflows with minimal side reactions. Protected by US 5,151,441 insecticide scaffold space, it enables proprietary agrochemical and pharmaceutical lead optimization. Eliminate regioisomeric purification steps and secure batch-to-batch reproducibility.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
Cat. No. B11914564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Isoxazol-3-yl)phenyl)methanol
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CO)C2=NOC=C2
InChIInChI=1S/C10H9NO2/c12-7-8-1-3-9(4-2-8)10-5-6-13-11-10/h1-6,12H,7H2
InChIKeyWDLADEUKRDNUGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-(Isoxazol-3-yl)phenyl)methanol (CAS 1823887-39-3): A Para-Substituted Isoxazole–Phenyl Methanol Building Block for Medicinal Chemistry and Agrochemical Derivatization


(4-(Isoxazol-3-yl)phenyl)methanol (CAS 1823887-39-3, molecular formula C₁₀H₉NO₂, MW 175.18 g/mol) is a heterocyclic building block comprising a phenyl ring para-substituted with an isoxazole moiety at the 3-position and a benzylic hydroxymethyl group [1]. The compound belongs to the phenylisoxazole class of five-membered heterocycles containing adjacent nitrogen and oxygen atoms in a 1,2-relationship . It is supplied at ≥98% purity by multiple vendors and is primarily employed as a synthetic intermediate for constructing more complex bioactive molecules through reactions at the benzylic alcohol, including esterification, etherification, oxidation, and halogenation [2]. Its well-defined molecular framework enables consistent reactivity in cross-coupling and condensation reactions, positioning it as a versatile scaffold for pharmaceutical and agrochemical lead optimization .

Why Generic Substitution of (4-(Isoxazol-3-yl)phenyl)methanol with Positional Isomers or Alternative Isoxazole–Phenyl Methanols Fails: Evidence of Regioisomer-Dependent Conformation, Reactivity, and Biological Application


The three positional isomers of (isoxazol-3-yl)phenyl)methanol—2-, 3-, and 4-substituted on the phenyl ring—exhibit fundamentally different conformational equilibria and reactivity profiles that preclude simple interchange in research or production settings. Computational studies at the STO-3G level demonstrate that the 4-isomer (para-substituted) adopts a twisted equilibrium conformation, whereas the isomers bearing the isoxazole heteroatom ortho to the phenyl linkage remain essentially planar [1]. This conformational divergence directly impacts molecular recognition events, supramolecular assembly behavior, and the geometric presentation of the benzylic alcohol for further derivatization. Furthermore, the para-substituted variant offers a distinct electronic and steric environment for electrophilic aromatic substitution compared to its ortho and meta counterparts, with the isoxazole ring acting as an electron-withdrawing group that directs incoming electrophiles to specific positions on the phenyl ring . Procurement decisions that disregard these regioisomer-specific properties risk altered reaction outcomes, inconsistent biological screening results, and failed scale-up syntheses.

Quantitative Differentiation of (4-(Isoxazol-3-yl)phenyl)methanol from Closest Structural Analogs: A Comparator-Based Evidence Assessment


Conformational Divergence: Twisted (4-Isomer) vs. Planar (Ortho-Heteroatom Isomers) Equilibrium Geometry at the STO-3G Level

Computational conformational analysis of isomeric phenylisoxazoles at the STO-3G level reveals that the two isomers possessing a heteroatom in an ortho position relative to the inter-ring bond adopt planar equilibrium structures, whereas the 4-isomer exhibits a twisted equilibrium conformation [1]. This distinction arises from differential H···H non-bonded repulsions versus (lone-pair)···H interactions. The (4-(Isoxazol-3-yl)phenyl)methanol scaffold, by virtue of para-substitution, belongs to this twisted conformational class, differentiating it from planar ortho-heteroatom regioisomers such as (3-phenylisoxazol-5-yl)methanol derivatives. The conformational difference has direct implications for molecular recognition in biological target binding, crystal packing in solid-state formulations, and the geometric accessibility of the benzylic alcohol for downstream synthetic transformations [1].

Conformational analysis Molecular recognition Phenylisoxazole isomerism

Regioisomer-Dependent Electrophilic Aromatic Substitution Directing Effects: Meta-Direction by the Isoxazole Ring in Para-Substituted Phenylisoxazoles

The isoxazole ring exerts a strong −M (electron-withdrawing mesomeric) effect that governs electrophilic aromatic substitution (EAS) regiochemistry on the appended phenyl ring. In 3,5-dimethyl-4-phenylisoxazole, nitration proceeds with a meta:ortho/para ratio exceeding 9:1, demonstrating the powerful meta-directing influence of the isoxazole substituent . For (4-(Isoxazol-3-yl)phenyl)methanol, the para relationship between the isoxazole and the hydroxymethyl group means that the benzylic alcohol occupies the position para to the isoxazole-directing group, thereby electronically deactivating that position for further EAS and channeling subsequent functionalization exclusively to the positions ortho to the hydroxymethyl group (meta to the isoxazole). In contrast, the 3-isomer and 2-isomer regioisomers present entirely different EAS regiochemical landscapes due to altered substituent vector relationships .

Electrophilic substitution Regioselectivity Isoxazole electronic effects

Dipole-Moment-Driven Supramolecular Assembly: Isoxazole Ring Dipole of 2.86 Debye Enables Directional Non-Covalent Stacking

The isoxazole heterocycle possesses a significant calculated molecular dipole moment of approximately 2.86 Debye (NIST CCCBDB, computed total dipole from components: x = 2.447, y = 1.486, z = 0.000) [1], with the dipole vector localized primarily on the unsaturated C=N bond [2]. This substantial dipole moment enables directional, head-to-tail dipole–dipole interactions that drive cooperative supramolecular polymerization in π-conjugated systems bearing phenylisoxazole moieties [3]. Experimental studies have demonstrated that molecules incorporating the phenylisoxazole structural motif form one-dimensional stacked assemblies through combined π–π stacking and dipole–dipole interactions, with the isoxazole dipole alignment governing the assembly directionality [3]. The (4-(Isoxazol-3-yl)phenyl)methanol scaffold, by virtue of its para-substitution pattern, places the benzylic alcohol at the terminus opposite to the dipole vector, offering a uniquely oriented functional handle for tethering to surfaces, polymers, or biomolecular conjugates without disrupting the dipole-driven assembly motif [3].

Supramolecular chemistry Dipole-dipole interactions Self-assembly

Validated Agrochemical Scaffold: 3-Isoxazolylbenzyl Esters Demonstrate Improved Insecticidal Activity Over Prior Art Heteroarylbenzyl Esters

United States Patent 5,151,441 (BASF AG, 1992) discloses 3-isoxazolylbenzyl esters of general formulae Ia and Ib as pesticidal agents with improved biological activity compared to prior art heteroarylbenzyl esters, including 3-furanylbenzyl, 3-thienylbenzyl, and pyrrolylbenzyl esters [1]. The patent explicitly states that the insecticidal or acaricidal activity of previously known benzyl esters bearing meta heteroaromatic structures was 'unsatisfactory at low application rates,' and that the 3-isoxazolylbenzyl esters of the invention overcome this limitation [1]. The 3-isoxazolylbenzyl alcohol (of which (4-(Isoxazol-3-yl)phenyl)methanol is the simplest para-unsubstituted representative) serves as the critical alcohol component for esterification with pyrethroid acids. Preferred embodiments include esters where the pyrethroid acid component is derived from acids A.002, A.003, or A.005, with R¹ as methyl or ethyl, yielding compounds with particularly high pesticidal activity [2].

Insecticide discovery Pyrethroid analogs Agrochemical scaffold

Benzylic Alcohol Reactivity Advantage: Selective Esterification of Primary Benzylic Alcohols Over Secondary Alcohols and Phenols Using Isoxazole-Derived Azo Reagents

5,5′-Dimethyl-3,3′-azoisoxazole has been demonstrated as a heterogeneous azo reagent for the selective esterification of benzylic alcohols under Mitsunobu conditions, with high selectivity for primary benzylic alcohols versus secondary benzylic alcohols, aliphatic alcohols, and phenols [1]. This chemoselectivity is relevant to (4-(Isoxazol-3-yl)phenyl)methanol because its primary benzylic alcohol functional group can be selectively derivatized in the presence of other hydroxyl-bearing functionalities in complex molecular settings. The isoxazole hydrazine byproduct can be isolated by filtration and recycled to the azoisoxazole reagent by oxidation, providing an operational advantage in scale-up synthesis [1]. The para-substitution pattern ensures that the benzylic alcohol is electronically distinct from the isoxazole ring, minimizing undesired side reactions during esterification, etherification, or oxidation steps compared to ortho-substituted analogs where steric and electronic crosstalk between the hydroxymethyl group and the isoxazole heteroatoms can complicate reaction outcomes [1].

Selective esterification Benzylic alcohol chemistry Mitsunobu reaction

High-Impact Research and Industrial Application Scenarios Where (4-(Isoxazol-3-yl)phenyl)methanol Provides Demonstrable Procurement Advantage


Agrochemical Lead Optimization: Synthesis of Next-Generation Pyrethroid-Like Insecticides via 3-Isoxazolylbenzyl Esterification

Based on the patent-validated scaffold disclosed in US 5,151,441, (4-(Isoxazol-3-yl)phenyl)methanol serves as the foundational alcohol component for constructing 3-isoxazolylbenzyl ester insecticides with improved low-dose activity over 3-furanylbenzyl, 3-thienylbenzyl, and pyrrolylbenzyl ester analogs [1]. Research teams in crop protection can procure this building block to access a proprietary chemotype space distinct from conventional pyrethroid esters, enabling the discovery of insecticides effective against resistant pest populations. The benzylic alcohol allows direct esterification with diverse pyrethroid acid components (including acids A.002, A.003, and A.005), generating focused libraries for structure-activity relationship studies [2].

Structure-Based Drug Design: Exploiting Para-Substituted Twisted Conformation for Novel Target Binding Poses

The twisted equilibrium conformation of the 4-isomer phenylisoxazole class, as established by STO-3G computational analysis (Russo et al., 1988), provides a geometrically distinct pharmacophoric presentation compared to planar ortho-heteroatom phenylisoxazole regioisomers [1]. Medicinal chemistry teams pursuing targets where ligand-induced fit or conformational selection plays a role—such as bromodomain-containing proteins, nuclear receptors, or kinases with allosteric pockets—can use (4-(Isoxazol-3-yl)phenyl)methanol as a starting scaffold to explore binding modes inaccessible to planar isoxazole analogs. The benzylic alcohol provides a synthetic handle for introducing diverse substituents without altering the core conformational preference [1].

Supramolecular Materials: Design of Directionally Self-Assembling Organic Semiconductors and Liquid Crystals

The isoxazole ring dipole of ~2.86 Debye, combined with the para-substituted benzylic alcohol tethering point, enables (4-(Isoxazol-3-yl)phenyl)methanol to serve as a monomer precursor for directionally self-assembling organic materials [1][2]. Phenylisoxazole-based π-conjugated systems undergo cooperative supramolecular polymerization driven by head-to-tail dipole–dipole alignment and π–π stacking interactions [2]. The para-hydroxymethyl group can be functionalized with acrylate, methacrylate, or siloxane moieties for incorporation into polymers or surface coatings without disrupting the dipole vector that governs assembly directionality. This is particularly valuable for fabricating organic field-effect transistors (OFETs), photovoltaic active layers, and stimuli-responsive organogels [2].

Parallel Library Synthesis: Chemoselective Benzylic Alcohol Derivatization for High-Throughput SAR Exploration

The primary benzylic alcohol of (4-(Isoxazol-3-yl)phenyl)methanol, sterically unencumbered and electronically decoupled from the isoxazole ring by para-substitution, enables high-yielding chemoselective transformations—including Mitsunobu esterification, Williamson etherification, and oxidation to the corresponding aldehyde or carboxylic acid—with minimal side reactions [1]. This predictable reactivity profile makes the compound an ideal core scaffold for automated parallel synthesis platforms generating diverse compound libraries. The regioisomeric purity of the para-substituted building block eliminates the need for chromatographic separation of positional isomers that would be required with meta- or ortho-substituted analogs, reducing synthesis cycle time and cost in high-throughput medicinal chemistry workflows [1].

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